FSEN1

Ferroptosis FSP1 Selectivity

FSP1 tool compounds often lack structural validation and species selectivity, confounding data interpretation. FSEN1 is the only FSP1 inhibitor with a fully characterized cocrystal structure, confirming non-competitive substrate-pocket binding and human selectivity (critical Phe interaction absent in mouse). • Synergizes with GPX4 inhibitors (CI=0.44) • Sensitizes A549, Huh7, HCC1143, T98G cancer lines • Enables clean human xenograft models-host FSP1 uninhibited Supplied with rigorous QC and global logistics.

Molecular Formula C22H22BrN5OS
Molecular Weight 484.4 g/mol
Cat. No. B3290043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFSEN1
Molecular FormulaC22H22BrN5OS
Molecular Weight484.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CC3=CN4C(=NN=C4S3)C5=CC=C(C=C5)Br
InChIInChI=1S/C22H22BrN5OS/c1-29-19-8-6-18(7-9-19)27-12-10-26(11-13-27)14-20-15-28-21(24-25-22(28)30-20)16-2-4-17(23)5-3-16/h2-9,15H,10-14H2,1H3
InChIKeyJGXIXBKKDUNARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FSEN1 FSP1 Inhibitor for Ferroptosis Research


FSEN1 (Ferroptosis Sensitizer 1; CAS 862808-01-3), a cell-permeable thiazolo[2,3-c][1,2,4]triazole derivative, is a potent and selective non-competitive inhibitor of ferroptosis suppressor protein 1 (FSP1, also known as AIFM2) [1]. FSP1 is an FAD-dependent oxidoreductase that prevents ferroptosis by regenerating reduced forms of lipophilic radical-trapping antioxidants, such as coenzyme Q10 (CoQ10), thereby suppressing lipid peroxidation. FSEN1 binds within the FSP1 substrate-binding pocket, directly blocking its enzymatic function and sensitizing cancer cells to ferroptosis, particularly in synergy with GPX4 inhibitors and other ferroptosis inducers [2].

FSP1 non-competitive inhibition mechanism studies
Human FSP1 target engagement research (cocrystal-validated binding mode)
Ferroptosis pathway study in cancer cell models
GPX4 inhibitor synergy screening context

FSEN1 Differentiation from Other FSP1 Inhibitors


While several small-molecule FSP1 inhibitors have been reported (e.g., iFSP1, icFSP1, FSP1-IN-1), their mechanisms of action, binding modes, and species selectivity profiles differ substantially. FSEN1 is distinguished by its non-competitive, uncompetitive binding within the FSP1 substrate pocket—a mode established by the first cocrystal structure of FSP1 with an inhibitor [1]. This structural insight reveals a critical interaction with a phenylalanine residue unique to human FSP1, explaining FSEN1's selectivity for the human enzyme over mouse FSP1 [1][2]. In contrast, other inhibitors like icFSP1 act via an indirect, condensation-based mechanism with negligible in vitro enzyme inhibition (IC50 >30 µM) , while iFSP1, though competitive (IC50 103 nM), lacks the structural characterization and species selectivity profile of FSEN1. Such mechanistic differences directly impact cellular efficacy, synergy potential, and suitability for cross-species validation, rendering simple substitution among FSP1 inhibitors scientifically unsound.

Mechanism Non-competitive binding vs competitive (iFSP1) or condensation-based (icFSP1) mechanisms may shift target engagement profiles and cellular response.
Species Selectivity FSEN1 human-FSP1 selectivity (cocrystal-determined) differs from mouse-active inhibitors; cross-species model results may not transfer.
Synergy Context Synergistic lethality with GPX4 inhibitors observed for FSEN1 may not be replicated by other FSP1 inhibitor chemotypes; combination study design requires review.

FSEN1 Quantitative Comparison


FSP1 Inhibition Potency and NQO1 Selectivity

FSEN1 demonstrates nanomolar potency against FSP1 (IC50 = 313 nM) and maintains high selectivity over the related oxidoreductase NQO1 (IC50 >100 µM), a >319-fold window . In contrast, the comparator iFSP1 exhibits an IC50 of 103 nM against FSP1 but shows significantly lower selectivity, with only a ~49-fold window against NQO1 (IC50 ≈ 5 µM) . This pronounced difference in off-target liability is critical for experiments requiring clean FSP1-specific phenotypes.

FSP1 Inhibition & NQO1 Selectivity
Head-to-head
FSEN1 IC50 313 nM (FSP1)
Selectivity >319× vs NQO1
iFSP1 IC50 103 nM (FSP1)
Selectivity ~49× vs NQO1
Supports FSP1-specific pathway interpretation; NQO1 off-target context requires review.
In vitro enzymatic assay; NQO1 counter-screen
Ferroptosis FSP1 Selectivity

Ferroptosis Sensitization in GPX4-KO NSCLC Cells

In GPX4-knockout H460 non-small cell lung cancer (NSCLC) cells, FSEN1 induces ferroptosis with an EC50 of 69.36 nM, demonstrating high cellular potency in a genetic background devoid of the primary ferroptosis defense enzyme . Under comparable conditions (RSL3-induced ferroptosis in H460 cells), the comparator iFSP1 exhibits a substantially higher EC50 of 200 nM , indicating a ~2.9-fold greater potency for FSEN1 in this clinically relevant cellular context.

Cellular Potency (GPX4-KO H460)
Cross-study comparable
FSEN1 EC50 69.36 nM (GPX4-/- H460)
iFSP1 EC50 200 nM (H460 + RSL3)
~2.9-fold higher potency context
Reported cell-model response context; potency in other models requires validation.
H460 NSCLC; GPX4 knockout vs. wild-type + RSL3
Cellular Efficacy GPX4 Non-small Cell Lung Cancer

Human-Specific FSP1 Selectivity

Cocrystal structure analysis (PDB deposition) reveals that FSEN1 binds within the FSP1 substrate pocket and makes a critical interaction with a phenylalanine residue that is absent in mouse FSP1 [1]. This structural feature confers selectivity for human FSP1, with FSEN1 failing to inhibit mouse FSP1 in cellular assays, whereas iFSP1 and icFSP1 lack comparable structural characterization and demonstrate activity on both human and mouse FSP1 [2]. In contrast, FSP1-IN-1 (compound 39) lacks published species selectivity data.

Species Selectivity Profile
Head-to-head
FSEN1 Human FSP1 selective (cocrystal-validated); negligible mouse FSP1 inhibition
iFSP1 / icFSP1 Active on both human and mouse FSP1
Enables human-specific target engagement studies; cross-species model interpretation may differ.
Cocrystal PDB; mouse FSP1 rescue assay
Species Selectivity Cocrystal Structure Human FSP1

Synergy with GPX4 Inhibitors

In H460 NSCLC cells, FSEN1 exhibits strong synergy with the GPX4 inhibitor RSL3, with a combination index (CI) of 0.44 at 1 µM FSEN1 and 1.6 µM RSL3, indicating robust synergistic lethality [1]. In contrast, the structurally unrelated FSP1 inhibitor icFSP1 (IC50 >30 µM) acts via an indirect mechanism (inducing FSP1 condensation) and shows only additive effects with RSL3 in the same cellular model . This synergy translates to enhanced lipid peroxidation (BODIPY-C11 fluorescence increase of 3.2-fold vs. 1.7-fold for icFSP1 at 1 µM) [1].

GPX4 Inhibitor Synergy
Head-to-head
FSEN1 + RSL3 CI = 0.44; lipid peroxidation 3.2-fold increase
icFSP1 + RSL3 Additive effect; 1.7-fold increase
Supports combination screening context; synergy may vary with other GPX4 inhibitors.
H460 cells; 1 µM FSEN1 + 1.6 µM RSL3; BODIPY-C11
Synergy GPX4 Inhibitor Combination Therapy

FSEN1 Research & Application Scenarios


Mechanistic Studies of Human FSP1 Biology

FSEN1's established cocrystal structure and human-selective FSP1 inhibition make it the preferred tool for dissecting human FSP1 function in cellular and biochemical assays, particularly when using human cell lines or patient-derived organoids [1]. Its selectivity over mouse FSP1 enables clean interpretation in human xenograft models where host (mouse) FSP1 remains uninhibited.

Combination Screening with GPX4 Inhibitors

The documented synergistic lethality of FSEN1 with GPX4 inhibitors (CI=0.44) and endoperoxide-containing molecules (e.g., dihydroartemisinin) positions it as a key component in high-throughput combination screens aiming to identify novel ferroptosis-sensitizing regimens for therapy-resistant cancers [1].

Biomarker-Driven Cancer Cell Line Profiling

Given its potent sensitization of FSP1-dependent cancer cell lines (e.g., A549, Huh7, HCC1143, U2OS, SU-DHL-5, T98G), FSEN1 is ideal for profiling large panels of cancer cell lines to identify genetic or metabolic biomarkers (e.g., GPX4 mutation status, CoQ10 biosynthesis pathway activity) that predict sensitivity to FSP1 inhibition [1].

Structure-Guided Medicinal Chemistry Optimization

The first-in-class cocrystal structure of FSP1 with FSEN1 provides atomic-level detail of the binding mode, including key interactions with the FAD cofactor and the critical human-specific phenylalanine residue [1]. This structural template enables rational design of next-generation FSP1 inhibitors with improved potency, pharmacokinetic properties, or species cross-reactivity.

Application
Selection Property
Validation Focus
Human FSP1 mechanistic studies
Cocrystal-validated non-competitive binding mode; human-selective target engagement
Human-specific pathway dissection; human cell line and organoid model interpretation
GPX4 inhibitor combination screening
Documented synergistic lethality with RSL3 and endoperoxide molecules
Synergy validation across ferroptosis-sensitive cell line panels; combination index reproducibility
Cancer cell line biomarker profiling
Sensitization of FSP1-dependent cancer lines (e.g., A549, Huh7, U2OS)
Correlation with GPX4 status, CoQ10 biosynthesis pathway activity; biomarker discovery
Structure-guided inhibitor design
First-in-class cocrystal structure of FSP1-inhibitor complex; FAD cofactor and key residue interactions
Binding mode analysis; rational design of next-generation FSP1 inhibitors with altered selectivity or PK

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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